1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a mercapto group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the mercapto group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromomethyl group can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromomethyl and mercapto groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The mercapto group can form disulfide bonds or undergo oxidation-reduction reactions, affecting the structure and function of target molecules.
Comparison with Similar Compounds
Phenylacetone: A related compound with a phenyl group attached to a propanone moiety.
Bromoacetone: Similar in having a bromine atom attached to an acetone structure.
Uniqueness: 1-(2-(Bromomethyl)-4-mercaptophenyl)propan-2-one is unique due to the presence of both a bromomethyl and a mercapto group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11BrOS |
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Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)4-8-2-3-10(13)5-9(8)6-11/h2-3,5,13H,4,6H2,1H3 |
InChI Key |
MEITUMQDOGROJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)S)CBr |
Origin of Product |
United States |
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